2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate
CAS No.:
Cat. No.: VC16534566
Molecular Formula: C15H22O8S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22O8S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | [2-(6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-acetylsulfanylethyl] acetate |
| Standard InChI | InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3 |
| Standard InChI Key | GCYIJZBDQYYVLT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C |
Introduction
2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D]13dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate is a complex organic compound that has garnered significant attention in medicinal chemistry and pharmacology. This compound features a tetrahydrofuran backbone with a dioxole ring, which is known for its stability and reactivity in organic synthesis. The presence of acetyl and sulfanyl groups suggests potential biological activities, making it a candidate for drug development.
Synthesis Methods
The synthesis of 2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D] dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate typically involves multi-step organic reactions. These may include:
-
Acetylation: The introduction of acetyl groups to the molecule.
-
Sulfanylation: The incorporation of sulfanyl groups.
-
Ring Formation: The formation of the tetrahydrofuran and dioxole rings.
Potential Applications
This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of acetyl and sulfanyl groups suggests applications in drug development, particularly in areas where these functional groups are known to interact with biological targets.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume